![molecular formula C27H39O2D7 B196562 (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-二甲基-17-[(2R)-6,7,7,7-四氘代-6-(三氘代甲基)庚烷-2-基]-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊[a]菲-3,4-二醇 CAS No. 1246302-80-6](/img/structure/B196562.png)

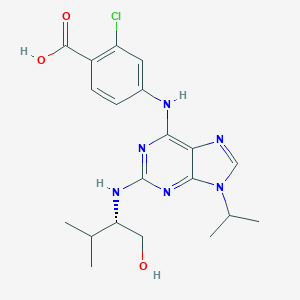

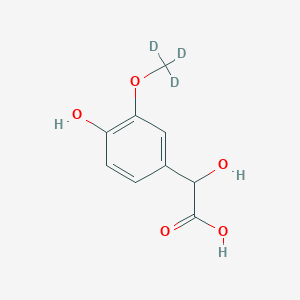

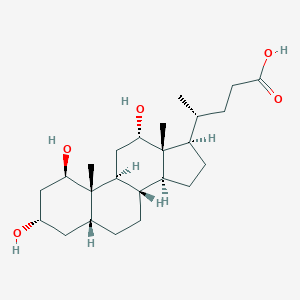

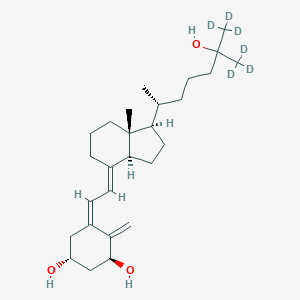

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-二甲基-17-[(2R)-6,7,7,7-四氘代-6-(三氘代甲基)庚烷-2-基]-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊[a]菲-3,4-二醇

描述

4β-hydroxy Cholesterol-d7 is intended for use as an internal standard for the quantification of 4β-hydroxy cholesterol by GC- or LC-MS. 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids.

4β -hydroxycholesterol (4β -HC) is a catabolic product of cholesterol metabolism mediated by the enzyme cytochrome P450 family 3 subfamily A member 4 (CYP3A4). 4β -hydroxycholesterol-d7 is the deuterated form of 4β -hydroxycholesterol.

4β-Hydroxy Cholesterol-d7 is a labelled metabolite of Cholesterol. It is formed from Cholesterol by the drug-metabolizing enzyme cytochrome P 450 3A4. It is a potential ligand for the nuclear receptor LXR and also a new endogenous CYP3A marker.

科学研究应用

1. 结构分析和构象研究

对与 (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-二甲基-17-[(2R)-6,7,7,7-四氘代-6-(三氘代甲基)庚烷-2-基]-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊[a]菲-3,4-二醇 在结构上相似的化合物的研究主要集中在它们的晶体结构上。例如,5,22-固甾烯-3β-基对甲苯磺酸盐和 3β-乙酰氧基雄甾烷-5,16-二烯-17-基三氟甲磺酸盐等化合物因其分子构象、晶体堆积和氢键相互作用而受到研究 (Ketuly 等,2010); (Zhou 等,2015)。

2. 在抗菌和抗肿瘤活性中的应用

一些在结构上相似的化合物的衍生物已被评估其抗菌和抗肿瘤活性。例如,脱氧胆酸钠的三有机锡(IV)衍生物显示出显着的抗真菌和抗癌活性 (Shaheen 等,2014)。

3. 生物测定和药物开发

与所讨论化合物相似的化合物的衍生物已用于生物测定。一项从海脱氧胆酸合成的肝 X 受体激动剂的研究使用了类似的化合物进行体外生物测定,以评估其在胆固醇代谢调节中的潜力 (Ching,2013)。

4. 计算机辅助药物设计和筛选

在结构上相关的化合物已用于计算机辅助设计中,用于筛选新型抑制剂,特别是在针对 MRSA(耐甲氧西林金黄色葡萄球菌)等特定病原体的药物开发中 (Skariyachan 等,2011)。

5. 量子化学计算和反应性分析

对与没食子酸-胆固醇缀合物(在结构上相似)等化合物的研究涉及量子化学计算,以研究其反应位点和分子内的反应性。这些研究有助于理解分子相互作用和性质 (Ansari 等,2022)。

作用机制

Target of Action

Cholest-5-en-3beta,4beta-diol(d7), also known as 4-Hydroxy Cholesterol-d7, is a derivative of cholesterol

Mode of Action

They can also serve as precursors for the biosynthesis of steroid hormones, bile acids, and vitamin D .

Biochemical Pathways

Cholest-5-en-3beta,4beta-diol(d7) is likely involved in the same biochemical pathways as cholesterol. These include the synthesis of bile acids, steroid hormones, and vitamin D, as well as the maintenance of cell membrane integrity

Pharmacokinetics

Cholesterol is typically absorbed in the intestine, distributed in the body via lipoproteins, metabolized in the liver, and excreted in the bile .

Result of Action

As a cholesterol derivative, it may influence cell membrane function, steroid hormone synthesis, and other cholesterol-dependent processes .

Action Environment

The action, efficacy, and stability of Cholest-5-en-3beta,4beta-diol(d7) are likely influenced by various environmental factors. These may include the presence of other lipids, the pH of the environment, temperature, and the presence of specific enzymes or transport proteins .

属性

IUPAC Name |

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-BZNWTYAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390607 | |

| Record name | AC1MMZCW | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

CAS RN |

1246302-80-6 | |

| Record name | AC1MMZCW | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)